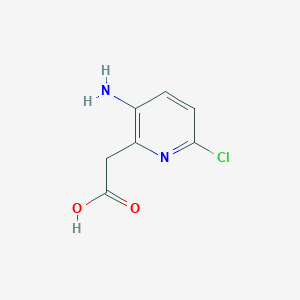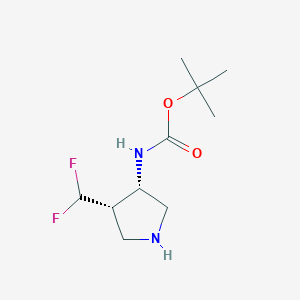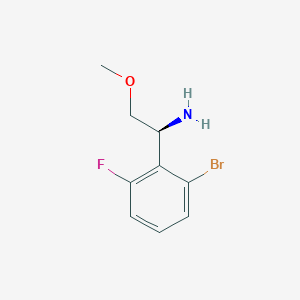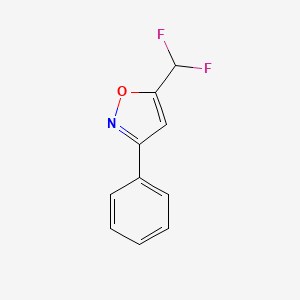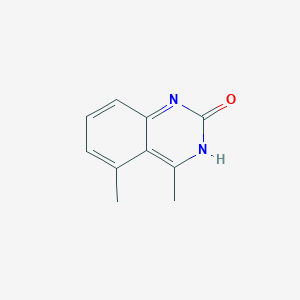![molecular formula C32H24N2 B12973621 2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is a chiral organic compound known for its unique structural and electronic properties. This compound is particularly significant in the field of organic electronics and photonics due to its ability to exhibit thermally activated delayed fluorescence (TADF) and circularly polarized luminescence (CPL) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the coupling of naphthalene derivatives. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine involves its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the compound to harvest both singlet and triplet excitons, leading to efficient light emission. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the electronic transitions .
Comparación Con Compuestos Similares
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral diphosphine ligand in asymmetric synthesis.
BINOL (2,2’-dihydroxy-1,1’-binaphthyl): Commonly used as a chiral ligand and in the synthesis of phosphoric acids.
Uniqueness
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to its ability to exhibit both TADF and CPL, making it highly valuable in the development of advanced photonic and electronic materials .
Propiedades
Fórmula molecular |
C32H24N2 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-(4-amino-2-phenylnaphthalen-1-yl)-3-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2 |
Clave InChI |
CDNLZNQIDFBQML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)



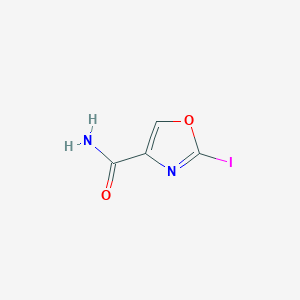

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
